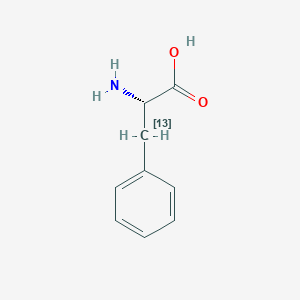

L-Phenylalanine-3-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-JCNVXSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514736 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136056-02-5 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Phenylalanine-3-13C: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, properties, and applications of L-Phenylalanine-3-13C as a stable isotope tracer in metabolic research.

Core Principles of this compound

This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the third position (the β-carbon of the side chain) is replaced with a heavy isotope of carbon, 13C. This isotopic substitution allows for the precise tracking of phenylalanine's metabolic fate within a biological system without altering its chemical properties or biological activity.

The fundamental principle behind its use lies in its ability to act as a tracer. When introduced into a biological system, this compound follows the same metabolic pathways as its unlabeled counterpart. By using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the 13C-labeled and the naturally abundant 12C-phenylalanine. This allows for the quantification of various metabolic processes, including protein synthesis and breakdown, precursor-product relationships in metabolic pathways, and the kinetics of phenylalanine metabolism.[1]

Physicochemical Properties

The utility of this compound in research is underpinned by its well-defined physicochemical properties. Ensuring high purity of the tracer is critical for accurate and reproducible experimental outcomes.

| Property | Value | Reference |

| Chemical Formula | C₆H₅¹³CH₂CH(NH₂)COOH | [2] |

| Molecular Weight | ~166.19 g/mol | [2] |

| Isotopic Enrichment | Typically >98% | [2] |

| Chemical Purity | Generally ≥95-98% | [2] |

| Chiral Purity (L-enantiomer) | Typically >99% | [2] |

Key Applications in Research and Drug Development

This compound is a versatile tool employed in a wide range of studies to elucidate the dynamics of metabolic pathways in both health and disease.

-

Metabolic Flux Analysis (MFA): It is used to quantify the rate of metabolic reactions (fluxes) through various pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can map and quantify the activity of metabolic networks.

-

Protein Synthesis and Turnover: A primary application is the measurement of protein synthesis rates in various tissues. The rate of incorporation of this compound into newly synthesized proteins provides a direct measure of protein synthesis.[3]

-

Neurotransmitter Synthesis: Phenylalanine is a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4][5][6][7][8] this compound allows for the investigation of the kinetics of this conversion pathway in the brain and nervous system.[9]

-

Clinical Research: In human studies, it is used to investigate metabolic disorders, nutritional requirements, and the metabolic effects of therapeutic interventions.[10][11][12][13][14]

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing this compound.

In Vivo Tracer Infusion Protocol for Human Kinetic Studies

This protocol describes a primed, continuous intravenous infusion of this compound to study whole-body phenylalanine kinetics in human subjects.

4.1.1. Subject Preparation:

-

Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state.

-

A baseline blood sample is collected prior to the infusion.

4.1.2. Tracer Administration:

-

A priming dose of this compound is administered intravenously to rapidly achieve isotopic steady state in the plasma.

-

Immediately following the priming dose, a continuous intravenous infusion is initiated and maintained for a period of 4-6 hours.[9] The specific infusion rate should be determined based on the study objectives and subject characteristics.[15]

4.1.3. Sample Collection:

-

Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[9]

-

Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4.1.4. Sample Processing:

-

Plasma is separated by centrifugation at 4°C.

-

An internal standard (e.g., L-[13C9]-Phenylalanine) is added to the plasma samples for accurate quantification.

-

Proteins in the plasma are precipitated using a suitable agent (e.g., perchloric acid or methanol).

-

The supernatant containing the free amino acids is collected after centrifugation for analysis.

Sample Preparation and Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common technique for determining the isotopic enrichment of this compound in biological samples.

4.2.1. Derivatization:

-

To make the amino acids volatile for GC analysis, they must be derivatized. A common method is the preparation of N-trifluoroacetyl-n-butyl (TFAB) esters or N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA) derivatives.[9]

-

TFAB Derivatization Protocol:

-

Dry the plasma extract under a stream of nitrogen.

-

Add a solution of 3 M HCl in n-butanol and heat at 60°C for 20 minutes.

-

Evaporate the reagent and add trifluoroacetic anhydride. Heat at 150°C for 10 minutes.

-

Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

4.2.2. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+1) phenylalanine fragments.

-

4.2.3. Isotopic Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of both the labeled and unlabeled isotopologues, after correcting for the natural abundance of 13C.

Sample Preparation and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of this compound.

4.3.1. Sample Preparation:

-

Protein precipitation is performed as described in the in vivo protocol.

-

The supernatant is diluted with an appropriate mobile phase for injection.

4.3.2. LC-MS/MS Analysis:

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both unlabeled and labeled phenylalanine.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Phenylalanine.

Caption: Metabolic fate of L-Phenylalanine.

Caption: Experimental workflow for a tracer study.

Quantitative Data Summary

The following tables summarize key quantitative data from human studies using L-phenylalanine tracers.

Table 1: Phenylalanine Kinetics in Healthy Adults (Post-absorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Flux (IV Tracer) | 39.2 - 41.8 | [16] |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | [9] |

| Phenylalanine Oxidation | ~1.3 (at low intake) | [10] |

Table 2: Tracer Infusion and Dosage Information from Human Studies

| Study Parameter | Value | Reference |

| Typical Infusion Duration | 4 - 8 hours | [9][17] |

| Priming Dose (IV) | Variable, to reach steady state | [9] |

| Continuous Infusion Rate (IV) | ~0.05 - 0.10 μmol·kg⁻¹·min⁻¹ | [15] |

| Oral Tracer Dosage | 39 - 100 mg·kg⁻¹·d⁻¹ (in requirement studies) | [13][14] |

Conclusion

This compound is a powerful and indispensable tool for researchers and drug development professionals in the field of metabolic research. Its use in stable isotope tracer studies provides unparalleled insights into the complex dynamics of phenylalanine metabolism, protein turnover, and neurotransmitter synthesis. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the design, execution, and interpretation of experiments utilizing this versatile tracer. Adherence to rigorous experimental design and analytical methodology is paramount to obtaining high-quality, reproducible data that will continue to advance our understanding of human physiology and disease.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Figure 6, Neurotransmitter pathways. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [opentext.uoregon.edu]

- 8. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [pressbooks.uiowa.edu]

- 9. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Phenylalanine Requirement of Elderly Men and Women Measured by Direct 13C Carbon Oxidation Method Is Similar to That of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasma and urine enrichments following infusion of L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine in humans: evidence for an isotope effect in renal tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phenylalanine-3-13C: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine-3-13C is a stable, isotopically labeled variant of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the third position (C3 or β-carbon) of the alanine side chain is replaced with its heavier, non-radioactive isotope, carbon-13. This isotopic labeling makes this compound an invaluable tracer for in vivo and in vitro research, enabling the precise tracking of phenylalanine metabolism through complex biological pathways. Its primary applications lie in the fields of metabolic flux analysis (MFA) and the measurement of protein synthesis rates, providing critical insights for drug development, nutritional science, and the study of metabolic diseases.

The stability of the 13C isotope at a non-exchangeable position ensures that the label is retained throughout metabolic transformations, allowing for accurate quantification of metabolic fluxes and incorporation into proteins. This technical guide provides an in-depth overview of the core research applications of this compound, detailed experimental methodologies, and quantitative data to support the design and interpretation of studies utilizing this powerful research tool.

Core Research Applications

The primary utility of this compound stems from its ability to act as a tracer in metabolic studies. The key research areas where it is employed include:

-

Metabolic Flux Analysis (MFA): this compound is used to quantify the rate of metabolic reactions (fluxes) in a biological system at a steady state. By introducing the labeled compound and measuring its incorporation into downstream metabolites, researchers can map and quantify the flow of carbon through specific metabolic pathways. This is particularly useful in metabolic engineering to optimize the production of compounds like L-phenylalanine in microorganisms and in studying metabolic dysregulation in diseases.

-

Protein Synthesis and Breakdown Rates: As an essential amino acid, phenylalanine is a fundamental building block of proteins. Since it is not synthesized or degraded in muscle tissue, the rate of its incorporation into and release from tissue protein provides a direct measure of protein synthesis and degradation.[1] this compound allows for the precise measurement of these rates in vivo, which is crucial for understanding the effects of nutrition, exercise, and disease on muscle and whole-body protein turnover.

-

Biomolecular NMR and Metabolomics: The 13C label provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the structural and dynamic analysis of proteins and other biomolecules. In metabolomics, it serves as an internal standard for the accurate quantification of unlabeled phenylalanine and its metabolites by mass spectrometry (MS).

Quantitative Data from Tracer Studies

The following tables summarize quantitative data from tracer studies investigating L-phenylalanine metabolism. While these studies primarily utilized L-Phenylalanine-d1, the methodologies and the nature of the data are directly comparable and provide a valuable reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults [1]

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |

| Phenylalanine Turnover | 36.1 | 5.1 |

| Tyrosine Turnover | 39.8 | Not Reported |

Table 2: Estimated Flux Distribution of L-Phenylalanine [1]

| Metabolic Pathway | Percentage of Phenylalanine Flux |

| Conversion to L-Tyrosine | ~16% |

| Incorporation into Protein & Other Pathways | ~84% |

Note: This distribution is based on data indicating that approximately 16% of the phenylalanine flux is converted to tyrosine in a basal steady state in healthy individuals. The remaining flux is primarily directed towards protein synthesis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing isotopically labeled L-phenylalanine. While the specific tracer may vary, the procedural steps are fundamentally the same for this compound.

Protocol 1: In Vivo L-Phenylalanine Tracer Study in Humans for Protein Synthesis Measurement

This protocol outlines a primed, continuous intravenous infusion method to measure muscle protein synthesis.

1. Subject Preparation:

-

Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[1]

-

A baseline blood sample is collected prior to the infusion.[1]

2. Tracer Administration:

-

A priming dose of this compound is administered intravenously to rapidly achieve isotopic steady state in the plasma.

-

Immediately following the priming dose, a continuous intravenous infusion of this compound is maintained for a period of 4-6 hours.[1]

3. Sample Collection:

-

Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[1]

-

Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[1]

-

Muscle biopsies are obtained from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

4. Sample Processing:

-

Plasma is separated from blood samples by centrifugation at 4°C.

-

An internal standard (e.g., L-[13C6]-Phenylalanine) is added to plasma samples for accurate quantification.

-

Proteins in the plasma are precipitated using an agent like perchloric acid or methanol. The supernatant containing free amino acids is collected.

-

Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is washed and then hydrolyzed to release individual amino acids.

5. LC-MS/MS Analysis:

-

The prepared plasma and muscle hydrolysate samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

This analysis determines the isotopic enrichment of this compound in both the free amino acid pool (plasma) and the protein-bound pool (muscle).

6. Data Analysis and Calculation:

-

The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:

-

FSR (%/h) = (E_p / E_a) * (1 / t) * 100

-

Where:

-

E_p is the enrichment of this compound in muscle protein (the difference between the final and initial biopsy).

-

E_a is the average enrichment of this compound in the plasma (precursor pool) during the infusion.

-

t is the duration of the infusion in hours.

-

-

Protocol 2: Metabolic Flux Analysis in Cell Culture

This protocol describes the use of this compound to trace metabolic pathways in cultured cells.

1. Cell Culture and Labeling:

-

Cells are cultured in a standard medium to the desired confluency.

-

For the experiment, the standard medium is replaced with a medium containing a known concentration of this compound.

-

Cells are incubated with the labeled medium for a time course determined by the specific metabolic pathway of interest to reach an isotopic steady state.

2. Quenching and Metabolite Extraction:

-

The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolism is quenched by adding a cold solvent, typically 80% methanol, and the cells are scraped.[1]

-

The cell lysate is transferred to a microcentrifuge tube.

3. Sample Processing:

-

The samples are vortexed and then centrifuged at high speed to pellet cell debris and proteins.

-

The supernatant containing the intracellular metabolites is transferred to a new tube.

-

The solvent is evaporated to dryness using a vacuum concentrator or a stream of nitrogen.

4. LC-MS/MS Analysis:

-

The dried metabolite extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

The analysis is performed to determine the mass isotopomer distribution (MID) of downstream metabolites of phenylalanine.

5. Data Analysis and Flux Calculation:

-

The isotopic enrichment data (MIDs) are used in conjunction with a stoichiometric model of the metabolic network.

-

Computational software (e.g., INCA, 13CFLUX2) is used to calculate the metabolic flux rates that best explain the observed labeling patterns.[1]

Visualizations: Pathways and Workflows

Phenylalanine Metabolic Pathway

The following diagram illustrates the primary metabolic fates of L-phenylalanine in humans.

Caption: Major metabolic pathways of L-Phenylalanine.

Experimental Workflow for In Vivo Tracer Studies

This diagram outlines the typical workflow for an in vivo metabolic flux or protein synthesis study using this compound.

Caption: Generalized workflow for an in vivo tracer study.

Logical Framework for Metabolic Flux Analysis

This diagram illustrates the conceptual logic behind calculating metabolic fluxes using stable isotope tracer data.

Caption: Conceptual logic of Metabolic Flux Analysis (MFA).

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its application in metabolic flux analysis and protein synthesis studies provides quantitative insights into complex biological systems that are unattainable through other methods. The detailed protocols and data presented in this guide serve as a comprehensive resource for designing and implementing robust tracer studies. The careful application of these methodologies will continue to advance our understanding of metabolism in health and disease, and aid in the development of novel therapeutic strategies.

References

L-Phenylalanine-3-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Phenylalanine-3-13C, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document details its core properties, experimental applications, and relevant biochemical pathways, serving as a comprehensive resource for professionals in the field.

Core Properties of this compound

This compound is a form of the essential amino acid L-phenylalanine where the carbon atom at the beta position (C3) of the side chain is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling provides a non-radioactive tracer that can be accurately detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property makes it an invaluable tool for tracking the metabolic fate of phenylalanine in vivo and in vitro.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 136056-02-5 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| Linear Formula | C₆H₅¹³CH₂CH(NH₂)CO₂H | [1][2] |

| Isotopic Purity | 99 atom % ¹³C | [1][2] |

| Physical Form | Solid | [1] |

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer to study various metabolic processes. Its incorporation into proteins and conversion into other metabolites allows for the precise measurement of complex biochemical dynamics.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of metabolic reactions within a biological system.[4][5] this compound is utilized to trace the flow of carbon through phenylalanine-dependent pathways. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of various metabolic routes.[4]

Key metabolic fates of L-phenylalanine that can be traced include:

-

Protein Synthesis: A significant portion of L-phenylalanine is used for the synthesis of new proteins.

-

Conversion to L-Tyrosine: The hydroxylation of phenylalanine to tyrosine is a major catabolic pathway.

-

Conversion to Phenylpyruvic Acid: Transamination of phenylalanine forms phenylpyruvic acid, an alternative catabolic route.

In Vivo Protein Synthesis Measurement

This compound is instrumental in determining the rate of protein synthesis in vivo. By administering the labeled amino acid and subsequently measuring its incorporation into specific proteins over time, researchers can calculate the fractional synthesis rate of those proteins. This has applications in studying the effects of nutrition, disease, and therapeutic interventions on protein metabolism.

Key Signaling and Metabolic Pathways

The metabolism of phenylalanine is a well-characterized pathway with significant clinical relevance, particularly in the context of the genetic disorder phenylketonuria (PKU). The initial and rate-limiting step is the conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[1]

Below is a diagram illustrating the main metabolic pathway of L-phenylalanine.

Caption: Phenylalanine Metabolic Pathway

Experimental Protocols

The following provides a generalized methodology for conducting in vivo metabolic flux analysis and protein synthesis studies using this compound. Specific experimental parameters may need to be optimized based on the biological system and research question.

In Vivo Metabolic Flux Analysis Using this compound

This protocol outlines a primed, continuous infusion method to achieve isotopic steady state for the measurement of phenylalanine metabolism.

1. Subject Preparation:

-

Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.

-

A baseline blood sample is collected prior to the infusion.[2]

2. Tracer Administration:

-

A priming dose of this compound is administered intravenously to rapidly bring the plasma enrichment to the target steady-state level.

-

Immediately following the priming dose, a continuous intravenous infusion of this compound is maintained for a period of 4-6 hours.[2][6]

3. Sample Collection:

-

Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]

-

Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4. Sample Processing:

-

Plasma is separated by centrifugation at 4°C.

-

An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma samples for accurate quantification.

-

Proteins in the plasma are precipitated using an agent such as perchloric acid or methanol.

-

The supernatant containing the free amino acids is collected after centrifugation.[2]

5. Sample Analysis:

-

The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of this compound and its downstream metabolites (e.g., Tyrosine).

6. Data Analysis and Flux Calculation:

-

The isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites in plasma is determined from the LC-MS/MS data.

-

Metabolic flux rates are calculated using established metabolic models and computational software. These models utilize the isotopic enrichment data to estimate the rates of different reactions.[2]

Measurement of Pancreatic Protein Synthesis

This protocol is adapted from methods used to measure protein synthesis in specific tissues.

1. Animal Preparation and Tracer Administration:

-

A solution of this compound mixed with unlabeled L-phenylalanine is injected. For mice, intraperitoneal injection is common, while for rats, intravenous injection via the tail vein allows for rapid distribution.[7]

2. Tissue and Blood Collection:

-

At a predetermined time point (e.g., 10-15 minutes post-injection, where incorporation is linear), blood is drawn via cardiac puncture into heparinized syringes.[8]

-

The pancreas is rapidly excised, frozen in liquid nitrogen, and stored at -80°C until analysis.[7]

3. Sample Homogenization and Fractionation:

-

The frozen pancreas is homogenized in perchloric acid (PCA).

-

The homogenate is centrifuged to separate the PCA-soluble fraction (containing free amino acids) from the PCA-insoluble pellet (containing proteins).[7]

-

The protein pellet is washed multiple times with PCA to remove any free labeled phenylalanine.

4. Analysis:

-

The this compound enrichment in the PCA-soluble fraction (precursor pool) is determined by LC-MS/MS.

-

The protein pellet is hydrolyzed to break it down into its constituent amino acids.

-

The enrichment of this compound in the hydrolyzed protein sample is measured by LC-MS/MS.

-

Total protein content of the pellet is determined using a standard protein assay.

5. Calculation of Protein Synthesis Rate:

-

The fractional rate of protein synthesis (ks) is calculated based on the incorporation of the labeled phenylalanine into the protein fraction relative to the enrichment of the precursor pool over time.

Below is a workflow diagram for a typical ¹³C metabolic flux analysis experiment.

Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.

References

- 1. Reactome | Phenylalanine metabolism [reactome.org]

- 2. benchchem.com [benchchem.com]

- 3. mun.ca [mun.ca]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 6. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of pancreatic protein synthesis | Pancreapedia [pancreapedia.org]

- 8. pancreapedia.org [pancreapedia.org]

An In-Depth Technical Guide to L-Phenylalanine-3-13C

For Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine-3-13C is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the beta position (C3) of the side chain is replaced with a heavy carbon-13 (¹³C) isotope. This specific labeling allows it to serve as a powerful tracer in metabolic research, proteomic studies, and drug development, enabling precise tracking and quantification in complex biological systems without interfering with the underlying processes. Its primary applications include metabolic flux analysis, protein turnover studies, and as an internal standard for mass spectrometry.[1][2][3][4]

Commercial Suppliers and Product Specifications

Several reputable suppliers provide this compound for research purposes. The products are typically characterized by high isotopic and chemical purity to ensure reliable and reproducible experimental results. Below is a comparative summary of specifications from leading commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % ¹³C) | Chemical Purity | Molecular Weight | CAS Number |

| Sigma-Aldrich (Merck) | This compound | 490121 | 99%[5] | Not specified | 166.18[5] | 136056-02-5[5] |

| Cambridge Isotope Labs | L-Phenylalanine (3-¹³C, 99%) | CLM-1053 | 99% | ≥98%[1] | 166.18[1] | Not specified |

| Santa Cruz Biotechnology | Dthis compound | sc-225381 | Not specified | Not specified | 166.18[6] | 286425-42-1[6][7] |

| Smolecule | L-PHENYLALANINE (3-13C) | Not specified | ~99%[2] | ≥98%[2] | 166.18[2] | Not specified |

Note: Dthis compound is a racemic mixture, while L-forms are the biologically active enantiomer typically used in metabolic studies.

Core Applications & Methodologies

The primary utility of this compound lies in its application as a tracer, which can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Key Applications:

-

Metabolic Flux Analysis (MFA): Used to trace the metabolic fate of phenylalanine through various biochemical pathways.[4]

-

Protein Synthesis & Turnover Rates: Allows for the direct measurement of the rate at which proteins are synthesized and degraded within cells, tissues, or whole organisms.[8]

-

Proteomics: Serves as a standard for absolute protein quantification.[1]

-

Biomolecular NMR: The ¹³C label provides a specific signal enhancement for structural and dynamic studies of proteins.[1][2]

Experimental Protocol: Isotope Labeling in Cell Culture for Mass Spectrometry

This protocol outlines a general procedure for using this compound to measure protein synthesis rates in cultured cells, a common application in drug development and metabolic research.

Objective: To determine the rate of new protein synthesis by measuring the incorporation of this compound into the proteome over time.

Materials:

-

Mammalian cells in culture

-

Standard cell culture medium (e.g., DMEM) lacking normal L-phenylalanine

-

This compound (from a commercial supplier)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for protein digestion (e.g., Trypsin, DTT, Iodoacetamide)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[9]

Methodology:

-

Preparation of Labeling Medium: Prepare a custom DMEM medium where standard L-phenylalanine is replaced with a known concentration of this compound. Supplement with dFBS and other necessary components.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%).

-

Remove the standard medium, wash the cells once with sterile PBS.

-

Replace the standard medium with the prepared ¹³C-labeling medium.[10]

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.[10]

-

-

Cell Lysis and Protein Extraction:

-

At each time point, rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[10]

-

Add cold cell lysis buffer to the cells, scrape, and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[10]

-

-

Protein Digestion:

-

Quantify the total protein concentration in each sample.

-

Take a standardized amount of protein from each sample and perform in-solution or in-gel tryptic digestion to break down proteins into smaller peptides for MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using a high-resolution LC-MS/MS instrument.[9]

-

The mass spectrometer will detect peptide pairs: one containing the normal ¹²C-phenylalanine (from pre-existing proteins) and one containing the ¹³C-phenylalanine (from newly synthesized proteins), which will have a specific mass shift.

-

-

Data Analysis:

-

Calculate the ratio of the labeled ('heavy') to unlabeled ('light') peptide peak intensities.

-

This ratio reflects the fractional synthesis rate of the specific protein from which the peptide was derived. By analyzing multiple peptides, a global protein synthesis rate can be determined.

-

Visualizations

Workflow for Protein Synthesis Analysis

The following diagram illustrates the experimental workflow for measuring protein synthesis using this compound labeling followed by mass spectrometry analysis.

Caption: Experimental workflow for stable isotope labeling and proteomic analysis.

Incorporation and Detection Pathway

This diagram shows the logical flow from the introduction of the labeled amino acid into the cell to its eventual detection as part of a newly synthesized peptide.

Caption: Cellular incorporation and analytical detection pathway for ¹³C-labeled Phenylalanine.

References

- 1. L-Phenylalanine (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1053-0.1 [isotope.com]

- 2. Buy L-PHENYLALANINE (3-13C) | 98% [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L -Phenylalanine-3-13C 13C 99atom 136056-02-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Dthis compound 99 atom % 13C | 286425-42-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of L-Phenylalanine-3-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Phenylalanine-3-¹³C. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other applications utilizing this isotopically labeled amino acid. This guide details the stability profile of L-Phenylalanine-3-¹³C in both solid and solution forms, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the integrity and purity of L-Phenylalanine-3-¹³C. The stability of the compound is dependent on its physical state (solid powder or in solution) and the storage conditions.

Solid-State Stability and Storage

In its solid, powdered form, L-Phenylalanine-3-¹³C is a relatively stable compound. For long-term storage, the following conditions are recommended:

| Parameter | Recommended Condition | Expected Shelf Life |

| Temperature | -20°C | 2 years |

| Light | Protect from light | N/A |

| Moisture | Store in a dry environment | N/A |

Some suppliers also indicate that the solid compound can be stored at room temperature, provided it is protected from light and moisture. However, for maximum long-term stability, storage at -20°C is the preferred condition.

Solution Stability and Storage

The stability of L-Phenylalanine-3-¹³C is significantly reduced when in solution. The choice of solvent and storage temperature are critical factors in maintaining its integrity.

| Solvent | Temperature | Expected Shelf Life |

| Dimethyl Sulfoxide (DMSO) | 4°C | 2 weeks |

| Dimethyl Sulfoxide (DMSO) | -80°C | 6 months |

It is crucial to prepare solutions fresh and use them promptly. If storage is necessary, it should be for the shortest possible duration at the recommended low temperatures.

Potential Degradation Pathways

The degradation of L-phenylalanine, and by extension its ¹³C-labeled counterpart, can occur through several metabolic and chemical pathways. The primary degradation routes involve enzymatic and chemical transformations of the amino acid. While the stable ¹³C isotope at the 3-position is not expected to significantly alter the chemical properties or degradation pathways, a slight kinetic isotope effect may be observable, potentially leading to a marginally slower rate of reactions involving the C-H bond at the labeled position. However, for practical purposes of storage and handling, the degradation pathways are considered identical to the unlabeled compound.

The two main degradation pathways for L-phenylalanine are:

-

Hydroxylation: The primary metabolic pathway in vivo, where L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.

-

Transamination: A minor pathway where L-phenylalanine is converted to phenylpyruvic acid.

These initial degradation products can undergo further transformations, leading to a variety of other compounds.

Figure 1: Simplified degradation pathways of L-Phenylalanine.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the re-test period for L-Phenylalanine-3-¹³C and to understand its degradation profile under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs).

Stability Study Workflow

The overall workflow for a stability study involves subjecting the compound to various stress conditions and analyzing the samples at predetermined time points using a validated stability-indicating analytical method.

Figure 2: General workflow for a stability testing program.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve L-Phenylalanine-3-¹³C in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve L-Phenylalanine-3-¹³C in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis. |

| Oxidation | Dissolve L-Phenylalanine-3-¹³C in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. |

| Photolytic Degradation | Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines. |

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating and quantifying L-Phenylalanine-3-¹³C from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

3.3.1. HPLC-MS Method

A reversed-phase HPLC method coupled with a mass spectrometer can provide high sensitivity and selectivity.

| Parameter | Specification |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| MS Detector | Electrospray Ionization (ESI) in positive mode. |

| Monitored Ions | Monitor the m/z for L-Phenylalanine-3-¹³C and its expected degradation products (e.g., L-Tyrosine). |

3.3.2. NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for quantifying the isotopic enrichment and purity of L-Phenylalanine-3-¹³C.

| Parameter | Specification |

| Spectrometer | 400 MHz or higher |

| Nuclei | ¹H and ¹³C NMR |

| Solvent | Deuterated solvent (e.g., D₂O, DMSO-d₆) |

| Quantitative Analysis | Use a certified internal standard with a known concentration for quantitative analysis (qNMR). The integral of the ¹³C-satellite peaks in the ¹H NMR spectrum can be used to confirm the position and enrichment of the label. |

Conclusion

The stability of L-Phenylalanine-3-¹³C is well-defined under specified storage conditions. As a solid, it is stable for up to two years at -20°C, protected from light and moisture. In solution, its stability is significantly reduced, necessitating fresh preparation and short-term storage at ultra-low temperatures. The degradation pathways are expected to be similar to those of unlabeled L-phenylalanine. A robust stability testing program, following ICH guidelines and employing validated stability-indicating analytical methods such as HPLC-MS and NMR, is essential for ensuring the quality and integrity of this valuable research compound. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to handle, store, and assess the stability of L-Phenylalanine-3-¹³C effectively.

The Biological Role of L-Phenylalanine as a Precursor: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine (L-Phe), an essential aromatic amino acid, serves as a critical nexus in mammalian metabolism, positioned at the intersection of protein synthesis and the biosynthesis of vital signaling molecules. Its role extends far beyond that of a simple proteinogenic building block; it is the primary precursor to L-tyrosine and, consequently, to the entire family of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Furthermore, it is integral to the synthesis of melanin and thyroid hormones. The metabolic flux through phenylalanine pathways is tightly regulated, and genetic defects, such as those affecting the phenylalanine hydroxylase (PAH) enzyme, lead to severe pathologies like Phenylketonuria (PKU). This technical guide provides an in-depth exploration of L-phenylalanine's precursor roles, detailing the core metabolic pathways, summarizing key quantitative data, outlining relevant experimental methodologies, and illustrating the biochemical logic through signaling and workflow diagrams.

Core Metabolic Pathways Originating from L-Phenylalanine

The metabolic fate of L-phenylalanine is primarily dictated by its conversion to L-tyrosine, a reaction that serves as the gateway to several indispensable downstream pathways.

The Phenylalanine Hydroxylation Pathway

The rate-limiting step in the catabolism of L-phenylalanine is its irreversible hydroxylation to form L-tyrosine.[1][2] This reaction is catalyzed by the hepatic enzyme Phenylalanine Hydroxylase (PAH) . The reaction requires molecular oxygen and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) , which is oxidized during the reaction and must be regenerated to maintain catalytic turnover.[3][4] This conversion is not only the first step in phenylalanine degradation but also the primary endogenous source of L-tyrosine, a precursor for numerous critical biomolecules.[1]

Figure 1: Phenylalanine Hydroxylation Pathway.

The Catecholamine Biosynthesis Pathway

Once synthesized, L-tyrosine serves as the direct precursor for the catecholamines. This multi-step enzymatic cascade is fundamental for neuronal signaling, endocrine function, and the physiological stress response. The key enzymes in this pathway are Tyrosine Hydroxylase (TH), DOPA Decarboxylase (DDC), Dopamine β-Hydroxylase (DBH), and Phenylethanolamine N-methyltransferase (PNMT).[5]

-

Tyrosine to L-DOPA: Tyrosine is hydroxylated by Tyrosine Hydroxylase (TH) to form 3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.

-

L-DOPA to Dopamine: L-DOPA is decarboxylated by DOPA Decarboxylase (DDC), also known as Aromatic L-amino acid Decarboxylase (AADC), to produce the neurotransmitter dopamine.[6]

-

Dopamine to Norepinephrine: Dopamine is hydroxylated by Dopamine β-Hydroxylase (DBH), a copper-containing enzyme, to yield norepinephrine (noradrenaline).[6]

-

Norepinephrine to Epinephrine: In specific neurons and the adrenal medulla, norepinephrine is methylated by Phenylethanolamine N-methyltransferase (PNMT) to form epinephrine (adrenaline), using S-adenosyl methionine (SAM) as a methyl group donor.[6]

Figure 2: Catecholamine Biosynthesis Pathway.

Pathophysiological Relevance: Phenylketonuria (PKU)

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism resulting from mutations in the PAH gene, which lead to deficient or absent Phenylalanine Hydroxylase activity.[1][7] Without functional PAH, L-phenylalanine cannot be converted to L-tyrosine, leading to its accumulation in the blood and tissues.[7] This hyperphenylalaninemia forces L-phenylalanine down an alternative, minor metabolic pathway initiated by phenylalanine transaminase.[7][8] The resulting phenylketones, such as phenylpyruvate and phenylacetate, are excreted in the urine and are neurotoxic, causing severe intellectual disability, seizures, and other neurological problems if untreated.[9][10]

Figure 3: Metabolic Consequences of PAH Deficiency in PKU.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with L-phenylalanine metabolism.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate(s) | K_m (μM) | V_max or k_cat | Organism/Source | Notes |

|---|---|---|---|---|---|

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | ~130 | - | Human (recombinant) | K_d value for Phe binding to the E-BH4 complex.[11] |

| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | ~65 | - | Human (recombinant) | K_d value for BH4 binding to the free enzyme.[11] |

| DOPA Decarboxylase (DDC) | L-DOPA | Low (not specified) | High | Mammalian | Efficiently converts L-DOPA to Dopamine.[6] |

| Dopamine β-Hydroxylase (DBH) | Tyramine | 1660 | - | Bovine (deglycosylated) | K_m for the substrate analog tyramine.[12] |

| Dopamine β-Hydroxylase (DBH) | Oxygen | 140 | - | Bovine (deglycosylated) | [12] |

| Tyrosine Aminotransferase (hTATase) | L-Tyrosine | - | 83 s⁻¹ (k_cat) | Human (recombinant) | Highly specific for Tyrosine over Phenylalanine.[13] |

| Phenylalanine Dehydrogenase | L-Phenylalanine | - | - | Rhodococcus sp. M4 | Catalyzes reversible oxidative deamination. |

Table 2: Metabolite Concentrations

| Metabolite | Condition | Fluid | Concentration Range | Notes |

|---|---|---|---|---|

| L-Phenylalanine | Normal | Plasma | 35-120 µmol/L | Reference range.[14] |

| L-Phenylalanine | Classic PKU (untreated) | Plasma | >1200 µmol/L | Can be >20 times the normal level.[7][14] |

| L-Phenylalanine | Normal (intracellular) | Lymphocytes | <10 nmol/10⁶ cells | [15] |

| L-Phenylalanine | PKU Homozygotes (intracellular) | Lymphocytes | Significantly higher than normal | [15] |

| L-Tyrosine | Normal | Plasma | 51.0 - 57.5 µmol/L | Measured by HPLC.[16] |

| L-Tyrosine | PKU | Plasma | 15.0 - 34.0 µmol/L | Demonstrates deficiency due to lack of production from Phe.[16] |

Experimental Protocols

Protocol 1: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay

This protocol describes a spectrophotometric method to determine PAH activity by quantifying the L-tyrosine produced.

Principle: PAH converts L-phenylalanine to L-tyrosine in the presence of the cofactor DL-6-methyl-5,6,7,8-tetrahydropterine. The reaction is stopped, and the L-tyrosine product is quantified colorimetrically after reaction with 1-nitroso-2-naphthol, which forms a colored product measured at 450 nm.[14]

Materials:

-

200 mM Tris HCl Buffer, pH 7.2

-

4.0 mM L-Phenylalanine Solution

-

Catalase Enzyme Solution (4000 units/mL)

-

16.65 mM DL-Dithiothreitol (DTT)

-

4.0 mM DL-6-methyl-5,6,7,8-tetrahydropterine (6-MTHP)

-

20% (v/v) Nitric Acid with 0.05% (w/v) Sodium Nitrite

-

0.1% (v/v) 1-Nitroso-2-Naphthol Solution

-

5.0 mM L-Tyrosine Standard Solution

-

PAH Enzyme Solution (e.g., liver homogenate or purified enzyme)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup: In separate tubes for Test, Blank, and Standards, pipette reagents as specified in the reference protocol.[14] A typical reaction mix includes Tris buffer, L-phenylalanine solution, catalase, DTT, and the enzyme solution.

-

Equilibration: Mix by swirling and equilibrate all tubes to 25°C.

-

Initiation: Start the reaction by adding the 6-MTHP cofactor solution to all tubes except the Blank. For the Blank, add buffer instead.

-

Incubation: Immediately mix and incubate at 25°C for a precise duration (e.g., 8 minutes).

-

Termination & Color Development: Stop the reaction and initiate color development by adding the Nitric Acid/Nitrite solution, followed by the Nitrosonaphthol solution.

-

Heating and Cooling: Mix and heat all tubes at 55°C for 30 minutes to allow color development. Cool to room temperature.

-

Measurement: Centrifuge the tubes to pellet any precipitate. Transfer the supernatant to cuvettes and read the absorbance at 450 nm.

-

Calculation: Determine the amount of L-tyrosine produced in the Test sample by comparing its absorbance to the L-Tyrosine Standard curve, after subtracting the Blank absorbance. Enzyme activity is typically expressed as µmoles of tyrosine produced per minute per mg of protein.

Protocol 2: Quantification of Phenylalanine and Tyrosine by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of L-phenylalanine and L-tyrosine in biological samples like plasma or serum.

Principle: Amino acids are separated on a reverse-phase C18 column and detected by their intrinsic fluorescence or UV absorbance. Protein is first removed from the sample by acid precipitation.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reverse-phase C18 column (e.g., Hypersil C8 or Acclaim 120 C18)[16][17]

-

Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation[12][17]

-

Mobile Phase: e.g., 0.015 mM dihydrogen-phosphate solution or 5% acetonitrile in buffer.[12][17]

-

L-Phenylalanine and L-Tyrosine analytical standards

-

Centrifuge and vials

Procedure:

-

Sample Preparation:

-

For plasma or serum, add an equal volume of cold precipitating acid (e.g., 5% perchloric acid) to the sample.[17]

-

Vortex briefly and incubate on ice or at 2-8°C for 15 minutes to allow full protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

Carefully collect the supernatant, which contains the deproteinized amino acids.

-

-

Chromatography:

-

Detection:

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of L-phenylalanine and L-tyrosine standards.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standards.

-

Calculate the concentration of each amino acid in the sample by integrating the peak area and comparing it to the standard curve.

-

Protocol 3: Stable Isotope Tracing of L-Phenylalanine Metabolism

This workflow describes the use of stable isotope-labeled L-phenylalanine (e.g., L-[ring-¹³C₆]Phe) to trace its metabolic fate in vivo or in cell culture.

Principle: A labeled tracer is introduced into the biological system. At steady state, the isotopic enrichment of the tracer and its downstream metabolites is measured by mass spectrometry. This allows for the calculation of metabolic flux rates, such as the rate of appearance (Ra) of phenylalanine and its conversion to tyrosine.

Materials:

-

Stable isotope tracer (e.g., L-[ring-¹³C₆]Phe or L-[¹⁵N]Phe)[18]

-

Infusion pump (for in vivo studies)

-

LC-MS/MS system

-

Reagents for metabolite extraction (e.g., 80% methanol)

Procedure:

-

Tracer Administration (In Vivo Example):

-

Subjects are typically fasted overnight to reach a postabsorptive state.

-

A baseline blood sample is collected.

-

A primed, continuous intravenous infusion of the labeled L-phenylalanine is administered to achieve and maintain an isotopic steady state in the plasma.

-

-

Sample Collection:

-

Blood samples are collected at regular intervals throughout the infusion period.

-

For cell culture, cells are incubated with labeled media, and then metabolism is quenched rapidly with a cold solvent before harvesting.

-

-

Sample Processing:

-

Plasma is separated by centrifugation.

-

Proteins are precipitated (as in Protocol 2).

-

Metabolites are extracted from cells or tissues.

-

-

LC-MS/MS Analysis:

-

The prepared extracts are analyzed by LC-MS/MS to determine the tracer-to-tracee ratio (TTR) for phenylalanine and its labeled and unlabeled metabolites (e.g., tyrosine).

-

-

Metabolic Flux Calculation:

-

The rate of appearance (Ra) of phenylalanine can be calculated by dividing the tracer infusion rate by the TTR in the plasma at isotopic steady state.[18]

-

The conversion rate to other metabolites is determined by measuring the enrichment in the product pools.

-

Figure 4: Experimental Workflow for Stable Isotope Tracing.

Conclusion

L-Phenylalanine is a cornerstone of amino acid metabolism, serving as the essential gateway to L-tyrosine and the subsequent synthesis of catecholamines and other critical biomolecules. The enzymatic machinery governing its metabolic fate is finely tuned, and disruptions, as exemplified by Phenylketonuria, have profound pathophysiological consequences. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in neuroscience, metabolic disorders, and pharmacology. A thorough understanding of these pathways and the methodologies used to investigate them is paramount for developing novel diagnostic and therapeutic strategies targeting the wide array of processes influenced by this pivotal amino acid.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SMPDB [smpdb.ca]

- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catecholamine biosynthesis and physiological regulation in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. biorxiv.org [biorxiv.org]

- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 11. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Intracellular concentration of phenylalanine, tyrosine and alpha-amino butyric acid in 13 homozygotes and 19 heterozygotes for phenylketonuria (PKU) compared with 26 normals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isotopic Labeling of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling of amino acids, a cornerstone technique in modern biological and pharmaceutical research. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for professionals seeking to leverage this powerful technology for quantitative proteomics, drug discovery, and the elucidation of complex cellular processes.

Core Concepts of Isotopic Labeling

Isotopic labeling of amino acids involves the replacement of naturally abundant, "light" isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable (non-radioactive) counterparts (e.g., ¹³C, ¹⁵N, ²H/D).[1][] These isotopically labeled amino acids are chemically identical to their natural forms and are incorporated into proteins during cellular protein synthesis.[1][3] This incorporation results in a predictable mass shift in the labeled proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS).[4][5] This principle underpins the ability to differentiate and quantify proteins from different experimental conditions with high precision.[3][6]

The primary applications of isotopically labeled amino acids lie in quantitative proteomics, where they enable the precise measurement of changes in protein abundance, post-translational modifications, and protein turnover rates between different cell populations or experimental conditions.[1][6][7] This technology has become indispensable in various research areas, including the study of signaling pathways, drug target identification, and biomarker discovery.[8][9][10]

Key Methodologies for Isotopic Labeling

Several methods exist for introducing isotopic labels into amino acids and proteins. The choice of method depends on the biological system, experimental goals, and the desired level of labeling specificity.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is the most widely used metabolic labeling technique.[5] It involves growing cells in a specialized medium where one or more essential amino acids are replaced with their "heavy" isotopic counterparts.[3][11] After a sufficient number of cell divisions (typically 5-6), the heavy amino acids are fully incorporated into the cellular proteome, achieving labeling efficiencies often exceeding 95-99%.[5][12][13]

Commonly Used Isotopes and Amino Acids in SILAC:

The most frequently used amino acids in SILAC are arginine (Arg) and lysine (Lys) because the protease trypsin, commonly used in proteomics workflows, cleaves proteins C-terminal to these residues.[5][11] This ensures that nearly all tryptic peptides (except the C-terminal peptide) will contain a labeled amino acid, allowing for comprehensive quantification.

Chemical Synthesis of Isotopically Labeled Amino Acids

Chemical synthesis offers precise control over the position and type of isotopic label within an amino acid.[] This method is particularly valuable for:

-

Site-specific labeling: Incorporating an isotope at a specific atom within the amino acid structure.[]

-

Synthesis of non-natural amino acids: Creating labeled versions of amino acids not found in nature for specialized applications.[]

-

High-purity standards: Producing highly pure labeled amino acids for use as internal standards in quantitative assays.

While flexible, chemical synthesis can be more complex and expensive than metabolic labeling.[]

Quantitative Data in Isotopic Labeling

The success of quantitative proteomics experiments using isotopic labeling relies on the accurate measurement of mass shifts and the high efficiency of label incorporation.

Table 1: Mass Shifts of Commonly Used Isotopically Labeled Amino Acids in SILAC

| Amino Acid | Isotopic Label | Abbreviation | Mass Shift (Da) |

| Arginine | ¹³C₆ | Arg-6 | +6.0201 |

| Arginine | ¹³C₆, ¹⁵N₄ | Arg-10 | +10.0083 |

| Lysine | ²H₄ | Lys-4 | +4.0251 |

| Lysine | ¹³C₆ | Lys-6 | +6.0201 |

| Lysine | ¹³C₆, ¹⁵N₂ | Lys-8 | +8.0142 |

Note: The mass shifts are calculated based on the monoisotopic masses of the most abundant isotopes.

Table 2: Typical Isotopic Enrichment and Incorporation Efficiency

| Parameter | Typical Value | Notes |

| Isotopic Purity of Labeled Amino Acids | > 98-99% | Commercially available labeled amino acids are highly enriched with the desired heavy isotope.[14][15] |

| In Vivo Incorporation Efficiency (SILAC) | > 95-99% | Achieved after a sufficient number of cell doublings (typically 5-6) in SILAC medium.[5][12] |

Experimental Protocols

Detailed Protocol for a Two-Plex SILAC Experiment

This protocol outlines the key steps for a standard two-plex SILAC experiment to compare protein abundance between a control and a treated cell population.

Phase 1: Cell Adaptation and Labeling (Duration: 1-2 weeks)

-

Prepare SILAC Media:

-

Light Medium: Reconstitute lysine- and arginine-deficient medium (e.g., DMEM or RPMI-1640) and supplement with "light" (natural abundance) L-lysine and L-arginine.[16]

-

Heavy Medium: Reconstitute the same deficient medium and supplement with "heavy" isotopically labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).[16]

-

Add 10% dialyzed fetal bovine serum (dFBS) to both media. dFBS is used to minimize the introduction of unlabeled amino acids.[16]

-

-

Cell Culture and Adaptation:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium (control) and the other in the "heavy" medium (experimental).[16]

-

Passage the cells for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids (>95% labeling efficiency).[11][16] The required time depends on the cell line's doubling time.

-

-

Verify Labeling Efficiency (Optional but Recommended):

-

After approximately five doublings, harvest a small number of cells from the "heavy" culture.

-

Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm near-complete incorporation of the heavy amino acids.[16]

-

Phase 2: Experimental Treatment and Sample Preparation (Duration: 1-3 days)

-

Apply Treatment:

-

Cell Harvest and Lysis:

-

Protein Quantification and Mixing:

-

Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA or Bradford).

-

Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).[11]

-

Phase 3: Protein Digestion and Mass Spectrometry Analysis (Duration: 2-3 days)

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the mixed lysate using a denaturing agent (e.g., urea).

-

Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol - DTT).

-

Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide - IAA) to prevent disulfide bond reformation.[16]

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration.

-

Add a protease, typically trypsin, and incubate overnight at 37°C to digest the proteins into peptides.[16]

-

-

Peptide Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Use a solid-phase extraction (SPE) method (e.g., C18 StageTips) to desalt and concentrate the peptides.[16]

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their signal intensities reflects the relative abundance of the corresponding protein in the two original cell populations.[1]

-

Protocol for Chemical Synthesis of a Stable Isotope Labeled Peptide

This protocol provides a general outline for the solid-phase peptide synthesis (SPPS) of a peptide containing a stable isotope-labeled amino acid.

Materials and Reagents:

-

Resin (e.g., Wang or Rink Amide)

-

Fmoc-protected amino acids (standard and stable isotope-labeled)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection reagent: 20% piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt)

-

Activator base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.[19]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (either light or the desired stable isotope-labeled variant) and coupling reagents in DMF.[19]

-

Add the activator base and pre-activate for a few minutes.[19]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[19]

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[19]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using high-performance liquid chromatography (HPLC).[19]

Applications in Research and Drug Development

Elucidating Signaling Pathways

Isotopic labeling is a powerful tool for studying the dynamics of cellular signaling pathways. By comparing the proteomes or phosphoproteomes of cells in stimulated versus unstimulated states, researchers can identify and quantify changes in protein expression and phosphorylation, providing insights into pathway activation and regulation.[9][10][20]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[9][20] Dysregulation of this pathway is implicated in many cancers. SILAC-based proteomics has been used to study the dynamic changes in protein phosphorylation and protein-protein interactions following EGFR activation.[9][20][21]

Simplified EGFR signaling pathway often studied using SILAC.

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10][22][23] SILAC has been employed to identify novel mTOR interacting proteins and to understand how mTORC1 activity is regulated.[10]

Core components of the mTORC1 signaling pathway.

Drug Target Identification and Mechanism of Action

A significant challenge in drug development is the identification of the cellular targets of a drug and understanding its mechanism of action.[8][24] SILAC-based chemical proteomics is a powerful approach for unbiased drug target identification.[7][8] In a typical experiment, a drug is immobilized on a resin and used to "pull down" its binding partners from lysates of "heavy" and "light" labeled cells, where the "light" lysate is competed with an excess of free drug. Specific binders are then identified by their high heavy/light ratios in the subsequent mass spectrometry analysis.

Workflow for drug target identification using SILAC.

Measuring Protein Turnover

Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. Isotopic labeling allows for the measurement of protein turnover rates on a proteome-wide scale.[25][26] In a typical pulse-SILAC experiment, cells are grown in "light" medium and then switched to "heavy" medium. The rate of incorporation of the heavy label over time provides a direct measure of the protein synthesis rate, while the decay of the "light" peptide signal reflects the degradation rate.[25][26][27]

Experimental workflow for measuring protein turnover.

Conclusion

Isotopic labeling of amino acids, particularly through the SILAC methodology, has revolutionized quantitative proteomics and profoundly impacted various fields of biological and medical research. Its ability to provide precise and robust quantification of proteome dynamics has enabled groundbreaking discoveries in cell signaling, drug action, and protein homeostasis. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of isotopically labeled amino acids will undoubtedly expand, offering even deeper insights into the complexities of cellular function in health and disease.

References

- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 6. A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2 | Springer Nature Experiments [experiments.springernature.com]

- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 16. benchchem.com [benchchem.com]

- 17. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 18. ckisotopes.com [ckisotopes.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ptgcn.com [ptgcn.com]

- 23. assaygenie.com [assaygenie.com]

- 24. pnas.org [pnas.org]

- 25. researchgate.net [researchgate.net]

- 26. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of L-Phenylalanine-3-13C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using. The safety and toxicological data for isotopically labeled compounds are often limited; therefore, the data for the unlabeled parent compound, L-Phenylalanine, are provided as the primary reference.